
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide
Vue d'ensemble
Description
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide, also known as BQCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BQCA is a heterocyclic compound that contains both indole and quinoline moieties. It has been synthesized through various methods and has been studied for its potential use in scientific research.
Mécanisme D'action
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide acts as a positive allosteric modulator of mGluR1. It binds to a specific site on the receptor, which enhances the receptor's response to glutamate. This leads to increased signaling through the receptor, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic transmission and long-term potentiation, which can lead to improved learning and memory. It has also been shown to have neuroprotective effects, which can be beneficial in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide has several advantages for lab experiments. It is a potent and selective activator of mGluR1, which allows for specific modulation of this receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, this compound has limitations as well. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Orientations Futures
There are several future directions for research on N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in pain management and addiction treatment. Further research is needed to fully understand the potential applications of this compound in these areas. Additionally, there is a need for the development of more potent and selective mGluR1 activators, which could have broader applications in scientific research.
Applications De Recherche Scientifique
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-quinolinecarbohydrazide has been studied for its potential use in scientific research. It has been shown to activate a specific subtype of glutamate receptor, known as mGluR1. This activation can lead to various physiological and biochemical effects, including increased synaptic transmission and enhanced long-term potentiation.
Propriétés
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)iminoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c30-24(21-15-14-18-10-4-6-12-20(18)26-21)28-27-23-19-11-5-7-13-22(19)29(25(23)31)16-17-8-2-1-3-9-17/h1-15,31H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCGDLCSHOTCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



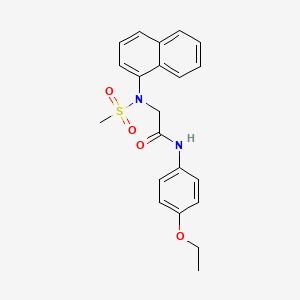
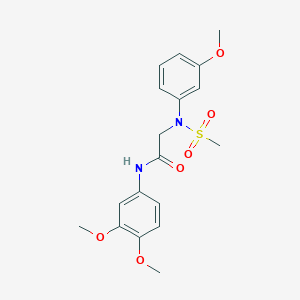
![N~1~-(2-bromophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452662.png)
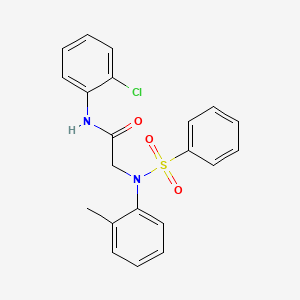
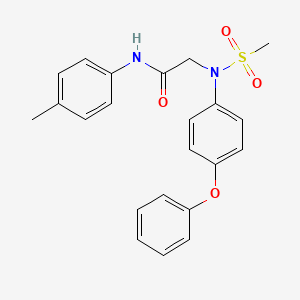
![1-methyl-N,N'-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B3452684.png)
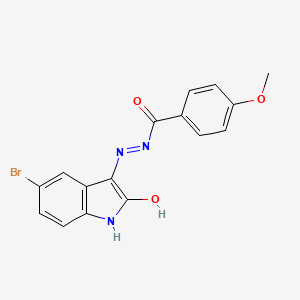
![3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3452707.png)
![4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B3452714.png)
![4-(4-morpholinyl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B3452725.png)
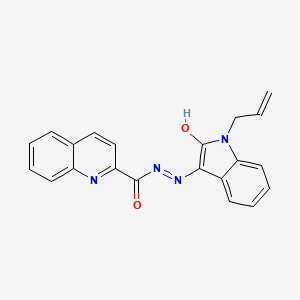
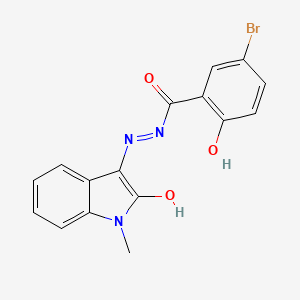
![2-{3-[(anilinocarbonothioyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452755.png)
![2-[3-(isonicotinoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3452769.png)